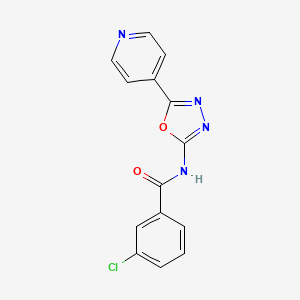

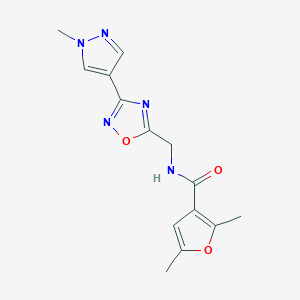

3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

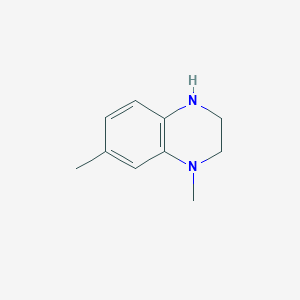

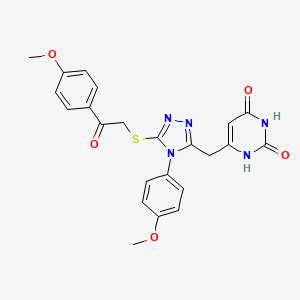

The compound 3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a derivative of benzamide that includes a 1,3,4-oxadiazole ring and a pyridine moiety. This structure is closely related to the compounds discussed in the provided papers, which focus on similar benzamide derivatives with heteroaryl rings and their biological activities. These compounds are of interest due to their potential as kinase inhibitors, particularly in cancer therapy .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of benzamide derivatives with substituted heteroaryl rings. Although the exact synthesis of this compound is not detailed in the provided papers, a similar process can be inferred from the synthesis of 4-chloro-benzamides derivatives, which were synthesized and evaluated as RET kinase inhibitors . The synthesis likely involves the formation of the 1,3,4-oxadiazole ring followed by its attachment to the benzamide core, possibly through a nucleophilic substitution reaction.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzamide scaffold linked to a heteroaryl ring. In the case of the related compound I-8, the 1,2,4-oxadiazole ring is attached to the benzamide core at the 3-position, with a pyridinyl group at the 5-position of the oxadiazole . The presence of halogens, such as chlorine, is common in these structures and can significantly affect the molecular interactions and stability of the compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the papers. However, similar compounds have been characterized using techniques such as IR, 1H NMR, and HRMS, which provide insights into the molecular structure and purity . The presence of the halogen and the heteroaryl ring likely influences the compound's lipophilicity, solubility, and overall stability, which are critical factors in its biological activity and potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy Applications

Several studies have highlighted the potential of 3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide derivatives in cancer therapy. For example, a series of 4-chloro-benzamides derivatives, including compounds with structural similarities to the requested compound, were designed and evaluated as RET kinase inhibitors. These compounds showed moderate to high potency in inhibiting RET kinase activity, which is significant for cancer therapy. One compound, in particular, demonstrated strong inhibition of cell proliferation driven by RET wildtype and gatekeeper mutation, indicating its promise as a lead compound for further investigation in cancer treatment (Han et al., 2016). Additionally, novel cyclic systems containing thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized and showed significant cytotoxicity against various human cancer cell lines, highlighting their potential as cytotoxic agents (Adhami et al., 2014).

Antimicrobial Activity

The antimicrobial activity of compounds related to this compound has also been investigated. For instance, new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives were synthesized and screened for antibacterial and antifungal activity. The structures of all synthesized compounds were confirmed by spectral data, indicating their potential use in antimicrobial applications (Naganagowda & Petsom, 2011).

Synthesis of Novel Organic Compounds

Research has also focused on the synthesis of novel organic compounds utilizing derivatives of this compound. For example, aromatic diamine containing a pyridine ring and a 1,3,4-oxadiazole moiety was synthesized and used in polycondensation with various aromatic and aliphatic diacid chlorides, generating new aromatic polyamides with pendant 1,3,4-oxadiazole groups. These polyamides exhibited increased solubility in polar and aprotic solvents, allowing for the casting of thin films from polymer solutions, indicating their utility in materials science applications (Mansoori et al., 2011).

Wirkmechanismus

The mechanism of action of 1,3,4-oxadiazole derivatives is diverse and depends on the specific derivative. They can inhibit various enzymes and proteins that contribute to cell proliferation . For example, they can inhibit telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Safety and Hazards

Zukünftige Richtungen

The 1,3,4-oxadiazole scaffold has shown a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds . Therefore, future research could focus on the design of new 1,3,4-oxadiazole compounds with different biological profiles .

Eigenschaften

IUPAC Name |

3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-11-3-1-2-10(8-11)12(20)17-14-19-18-13(21-14)9-4-6-16-7-5-9/h1-8H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTGCGDTYKOWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)